molecular formula C24H30N2O4 B6562801 1-(2-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine CAS No. 1091145-84-4

1-(2-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine

Cat. No.: B6562801
CAS No.: 1091145-84-4
M. Wt: 410.5 g/mol
InChI Key: IPRGRFLODHMJRS-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine is a complex organic compound characterized by its intricate molecular structure. This compound features a piperazine ring substituted with a methoxyphenyl group and a carbonyl group linked to an oxane ring, which itself is substituted with another methoxyphenyl group. The presence of methoxy groups and the piperazine ring make it a molecule of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine typically involves multiple steps, starting with the formation of the piperazine ring One common approach is the reaction of 2-methoxyphenylamine with a suitable carbonyl compound to form the piperazine core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Types of Reactions:

  • Oxidation: The methoxy groups can be oxidized to hydroxyl groups under certain conditions.

  • Reduction: The carbonyl group can be reduced to a hydroxyl group.

  • Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of hydroxylated derivatives.

  • Reduction: Formation of hydroxylated carbonyl compounds.

  • Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

This compound has garnered interest in various fields due to its unique structure and properties:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a ligand in biological studies to understand receptor interactions.

  • Industry: Utilized in the production of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which 1-(2-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine exerts its effects involves interactions with molecular targets such as receptors or enzymes. The methoxy groups enhance the compound's ability to penetrate biological membranes, while the piperazine ring interacts with specific binding sites. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(2-Methoxyphenyl)piperazine: Lacks the oxane ring and carbonyl group.

  • 1-(4-Methoxyphenyl)piperazine: Similar structure but with a different position of the methoxy group.

  • 4-(4-Methoxyphenyl)oxane-4-carbonyl piperazine: Lacks the 2-methoxyphenyl group.

Uniqueness: The presence of both methoxy groups and the oxane ring in 1-(2-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine distinguishes it from similar compounds, providing unique chemical and biological properties.

This detailed overview highlights the significance of this compound in scientific research and industrial applications. Its complex structure and versatile reactivity make it a valuable compound in various fields.

Properties

IUPAC Name

[4-(4-methoxyphenyl)oxan-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4/c1-28-20-9-7-19(8-10-20)24(11-17-30-18-12-24)23(27)26-15-13-25(14-16-26)21-5-3-4-6-22(21)29-2/h3-10H,11-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRGRFLODHMJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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